
2,5,6,7-Tetrahydro-2-methyl-6-phenyl-3H-pyrrolo(1,2-a)imidazol-3-one
Overview
Description
2,5,6,7-Tetrahydro-2-methyl-6-phenyl-3H-pyrrolo(1,2-a)imidazol-3-one is a heterocyclic compound that features a fused ring system combining pyrrole and imidazole structures. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,6,7-Tetrahydro-2-methyl-6-phenyl-3H-pyrrolo(1,2-a)imidazol-3-one typically involves the following steps:
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Formation of the Pyrrole Ring: : The initial step involves the synthesis of the pyrrole ring, which can be achieved through the Paal-Knorr synthesis. This method involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine under acidic conditions.
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Formation of the Imidazole Ring: : The imidazole ring can be synthesized by the condensation of a 1,2-diamine with a carbonyl compound. This step often requires the use of dehydrating agents such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).
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Fusion of the Rings: : The final step involves the fusion of the pyrrole and imidazole rings. This can be achieved through a cyclization reaction, often facilitated by a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the pyrrole ring. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can occur at the imidazole ring, often using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Electrophilic substitution reactions are common, particularly at the phenyl ring. Reagents such as halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are frequently used.
Major Products
Oxidation: Oxidation typically yields hydroxylated or ketone derivatives.
Reduction: Reduction can produce amine derivatives.
Substitution: Substitution reactions yield halogenated or nitro derivatives, depending on the reagents used.
Scientific Research Applications
2,5,6,7-Tetrahydro-2-methyl-6-phenyl-3H-pyrrolo(1,2-a)imidazol-3-one has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,5,6,7-Tetrahydro-2-methyl-6-phenyl-3H-pyrrolo(1,2-a)imidazol-3-one involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2,5,6,7-Tetrahydro-2-methyl-6-phenyl-3H-pyrrolo(1,2-a)pyrazine
- 2,5,6,7-Tetrahydro-2-methyl-6-phenyl-3H-pyrrolo(1,2-a)triazole
Uniqueness
Compared to similar compounds, 2,5,6,7-Tetrahydro-2-methyl-6-phenyl-3H-pyrrolo(1,2-a)imidazol-3-one is unique due to its specific ring fusion and substitution pattern, which confer distinct biological activities and chemical reactivity. Its fused pyrrole-imidazole structure provides a versatile scaffold for the development of new therapeutic agents.
Properties
IUPAC Name |
2-methyl-6-phenyl-2,5,6,7-tetrahydropyrrolo[1,2-a]imidazol-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-9-13(16)15-8-11(7-12(15)14-9)10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCJGWLKGVZBVIR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N2CC(CC2=N1)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10998005 | |
Record name | 2-Methyl-6-phenyl-2,5,6,7-tetrahydro-3H-pyrrolo[1,2-a]imidazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10998005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76696-74-7 | |
Record name | 3H-Pyrrolo(1,2-a)imidazol-3-one, 2,5,6,7-tetrahydro-2-methyl-6-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076696747 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methyl-6-phenyl-2,5,6,7-tetrahydro-3H-pyrrolo[1,2-a]imidazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10998005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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